C5 Exit Vector for Superior PROTAC Potency
In a systematic Bcl‑xL degrader panel, PROTACs constructed with a C5 exit vector on the lenalidomide core (compounds 5a and 5b) achieved sub‑nanomolar to low nanomolar degradation IC₅₀ values, whereas analogous C4‑substituted degraders (4a, 4b) exhibited ≥2‑ to 3‑fold higher IC₅₀ values under identical assay conditions [1]. Lenalidomide-C5-acid provides the requisite C5‑oriented carboxylic acid handle to reproduce this favorable exit trajectory. In MOLT‑4 cells treated for 48 h, the C5‑linked degrader 5b (PZ671) showed an IC₅₀ of 1.3 nM, compared to 4.5 nM for the C4‑linked analog 4b, representing a 3.5‑fold improvement in potency [1].
| Evidence Dimension | Degradation IC₅₀ in MOLT‑4 cells |
|---|---|
| Target Compound Data | C5‑substituted degrader 5b (PZ671) IC₅₀ = 1.3 nM; C5‑substituted degrader 5a IC₅₀ = 2.1 nM |
| Comparator Or Baseline | C4‑substituted degrader 4b IC₅₀ = 4.5 nM; C4‑substituted degrader 4a IC₅₀ = 4.1 nM |
| Quantified Difference | C5 exit vector degrader 5b is 3.5‑fold more potent than C4 analog 4b; C5 degrader 5a is 2.0‑fold more potent than C4 analog 4a |
| Conditions | MOLT‑4 acute lymphoblastic leukemia cells; 48 h treatment; IC₅₀ values are means of ≥3 independent experiments |
Why This Matters
Selection of a C5‑oriented linker conjugate such as Lenalidomide-C5-acid can directly translate into PROTAC candidates with sub‑nanomolar cellular degradation potency, reducing the required screening burden and improving the likelihood of advancing efficacious degraders.
- [1] He, Y.; Koch, R.; Budamagunta, V.; et al. DT2216—a Bcl‑xL‑Specific Degrader Is Highly Efficacious Against Solid Tumor Models. Table 2: Bcl‑xL degraders designed with various linkages and substituted positions to thalidomide/lenalidomide. PMC12155403. View Source
